Cas no 2247102-01-6 (2-Methoxy-4-(methoxymethoxy)benzene-1-sulfonyl chloride)

2-Methoxy-4-(methoxymethoxy)benzene-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-methoxy-4-(methoxymethoxy)benzene-1-sulfonyl chloride
- 2247102-01-6
- EN300-6493299
- 2-Methoxy-4-(methoxymethoxy)benzene-1-sulfonyl chloride
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- Inchi: 1S/C9H11ClO5S/c1-13-6-15-7-3-4-9(16(10,11)12)8(5-7)14-2/h3-5H,6H2,1-2H3
- InChI Key: QYZVMMLPGJJALY-UHFFFAOYSA-N
- SMILES: ClS(C1C=CC(=CC=1OC)OCOC)(=O)=O
Computed Properties
- Exact Mass: 266.0015723g/mol
- Monoisotopic Mass: 266.0015723g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 300
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.2Ų
- XLogP3: 1.5
2-Methoxy-4-(methoxymethoxy)benzene-1-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6493299-0.25g |
2-methoxy-4-(methoxymethoxy)benzene-1-sulfonyl chloride |
2247102-01-6 | 0.25g |
$999.0 | 2023-05-26 | ||
Enamine | EN300-6493299-1.0g |
2-methoxy-4-(methoxymethoxy)benzene-1-sulfonyl chloride |
2247102-01-6 | 1g |
$1086.0 | 2023-05-26 | ||
Enamine | EN300-6493299-0.1g |
2-methoxy-4-(methoxymethoxy)benzene-1-sulfonyl chloride |
2247102-01-6 | 0.1g |
$956.0 | 2023-05-26 | ||
Enamine | EN300-6493299-2.5g |
2-methoxy-4-(methoxymethoxy)benzene-1-sulfonyl chloride |
2247102-01-6 | 2.5g |
$2127.0 | 2023-05-26 | ||
Enamine | EN300-6493299-0.05g |
2-methoxy-4-(methoxymethoxy)benzene-1-sulfonyl chloride |
2247102-01-6 | 0.05g |
$912.0 | 2023-05-26 | ||
Enamine | EN300-6493299-10.0g |
2-methoxy-4-(methoxymethoxy)benzene-1-sulfonyl chloride |
2247102-01-6 | 10g |
$4667.0 | 2023-05-26 | ||
Enamine | EN300-6493299-0.5g |
2-methoxy-4-(methoxymethoxy)benzene-1-sulfonyl chloride |
2247102-01-6 | 0.5g |
$1043.0 | 2023-05-26 | ||
Enamine | EN300-6493299-5.0g |
2-methoxy-4-(methoxymethoxy)benzene-1-sulfonyl chloride |
2247102-01-6 | 5g |
$3147.0 | 2023-05-26 |
2-Methoxy-4-(methoxymethoxy)benzene-1-sulfonyl chloride Related Literature
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
Additional information on 2-Methoxy-4-(methoxymethoxy)benzene-1-sulfonyl chloride
2-Methoxy-4-(methoxymethoxy)benzene-1-sulfonyl chloride (CAS No. 2247102-01-6): A Comprehensive Overview
2-Methoxy-4-(methoxymethoxy)benzene-1-sulfonyl chloride, identified by its CAS number 2247102-01-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their utility as intermediates in the synthesis of various biologically active molecules. The unique structural features of this compound, including its methoxy and methoxymethoxy substituents, make it a versatile building block for the development of novel therapeutic agents.
The< strong>structure of 2-Methoxy-4-(methoxymethoxy)benzene-1-sulfonyl chloride consists of a benzene ring substituted at the 2-position with a methoxy group and at the 4-position with a methoxymethoxy group, with a sulfonyl chloride functional group at the 1-position. This arrangement imparts distinct electronic and steric properties to the molecule, which can be exploited in various synthetic transformations. The presence of multiple electron-withdrawing and electron-donating groups makes this compound particularly interesting for medicinal chemists seeking to develop molecules with specific pharmacological profiles.
In recent years, there has been growing interest in sulfonyl chlorides due to their role as key intermediates in the synthesis of sulfonamides, which are known for their broad spectrum of biological activities. Sulfonamides have been widely used in the treatment of bacterial infections, diabetes, and other metabolic disorders. The< strong>synthesis of sulfonamides often involves the reaction of sulfonyl chlorides with amines, and 2-Methoxy-4-(methoxymethoxy)benzene-1-sulfonyl chloride is no exception. Its structural features facilitate the formation of stable intermediates that can be further functionalized to produce complex drug molecules.
One of the most compelling aspects of< strong>2-Methoxy-4-(methoxymethoxy)benzene-1-sulfonyl chloride is its potential applications in the development of novel anticancer agents. Sulfonyl chlorides have been shown to exhibit inhibitory effects on various enzymes and receptors involved in cancer cell proliferation and survival. For instance, studies have demonstrated that certain sulfonyl derivatives can interfere with key signaling pathways such as the PI3K/Akt pathway, which is frequently dysregulated in cancer cells. The methoxy and methoxymethoxy groups in this compound may enhance its binding affinity to target proteins, making it a promising candidate for further investigation.
Another area where< strong>2-Methoxy-4-(methoxymethoxy)benzene-1-sulfonyl chloride shows promise is in the field of neurodegenerative diseases. Research has indicated that sulfonyl chlorides can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease. The unique structural motifs present in this compound may allow it to interact with specific neurotransmitter receptors or enzymes, thereby modulating neuronal activity. Further studies are needed to fully elucidate its potential as a neuroprotective agent.
The< strong>pharmaceutical industry has increasingly recognized the importance of specialized intermediates like< strong>2-Methoxy-4-(methoxymethoxy)benzene-1-sulfonyl chloride. These compounds serve as critical building blocks for synthesizing complex drug molecules with tailored pharmacological properties. The ability to fine-tune molecular structure through strategic substitution patterns allows chemists to optimize potency, selectivity, and pharmacokinetic profiles. This flexibility is particularly valuable in drug discovery efforts aimed at addressing unmet medical needs.
In addition to its pharmaceutical applications,< strong>2-Methoxy-4-(methoxymethoxy)benzene-1-sulfonyl chloride has potential uses in materials science and chemical research. Sulfonyl chlorides are known for their reactivity with nucleophiles, making them useful in cross-coupling reactions and other synthetic transformations. The methoxy and methoxymethoxy groups may influence reaction outcomes by affecting electronic distribution and steric hindrance. This reactivity makes the compound a valuable tool for researchers exploring new synthetic methodologies.
The< strong>CAS number 2247102-01-6 provides a unique identifier for this compound, ensuring consistency and accuracy in scientific literature and industrial applications. This standardized nomenclature system is essential for facilitating communication among researchers worldwide and for regulatory compliance purposes. The use of CAS numbers helps to prevent confusion arising from alternative names or synonyms, ensuring that all stakeholders refer to the same chemical entity.
In conclusion,< strong>2-Methoxy-4-(methoxymethoxy)benzene-1-sulfonyl chloride is a multifaceted compound with significant potential in pharmaceutical research and beyond. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules, particularly those targeting cancer and neurodegenerative diseases. As research continues to uncover new applications for sulfonyl chlorides, compounds like< strong>2-Methoxy-4-(methoxymethoxy)benzene-1-sulfonyl chloride will undoubtedly play a crucial role in advancing drug discovery efforts worldwide.
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